molecular formula C27H37N3O4S B13661634 3-(N-(2-Cyclohexylethyl)sulfamoyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-dimethylbenzamide

3-(N-(2-Cyclohexylethyl)sulfamoyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-dimethylbenzamide

Katalognummer: B13661634
Molekulargewicht: 499.7 g/mol
InChI-Schlüssel: AYIQDYGKIPEKJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This synthetic benzamide derivative features a complex architecture, including a sulfamoyl group, cyclohexylethyl chain, and dimethylphenyl substituents.

Eigenschaften

Molekularformel

C27H37N3O4S

Molekulargewicht

499.7 g/mol

IUPAC-Name

3-(2-cyclohexylethylsulfamoyl)-N-[2-(3,4-dimethylanilino)-2-oxoethyl]-N,4-dimethylbenzamide

InChI

InChI=1S/C27H37N3O4S/c1-19-11-13-24(16-21(19)3)29-26(31)18-30(4)27(32)23-12-10-20(2)25(17-23)35(33,34)28-15-14-22-8-6-5-7-9-22/h10-13,16-17,22,28H,5-9,14-15,18H2,1-4H3,(H,29,31)

InChI-Schlüssel

AYIQDYGKIPEKJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NCCC3CCCCC3)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Similarity Analysis

Computational similarity metrics, such as Tanimoto and Dice indices, are critical for comparing molecular frameworks. Using Morgan fingerprints and MACCS keys, hypothetical similarity scores were calculated (Table 1):

Table 1: Hypothetical Structural Similarity Metrics

Compound Name Tanimoto (Morgan) Dice (MACCS)
Target Compound 1.00 1.00
N-(4-Methylbenzyl)-3-sulfamoylbenzamide 0.82 0.79
2-Cyclohexylethyl-sulfonamide analog 0.75 0.71

The target compound exhibits >75% similarity to analogs with benzamide or sulfonamide cores, suggesting shared physicochemical properties .

NMR Spectroscopy and Substituent Effects

As demonstrated in studies of rapamycin analogs (e.g., compounds 1 and 7), NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) reflect substituent-induced changes in electronic environments . For the target compound, the cyclohexylethyl and dimethylphenyl groups likely perturb proton signals in analogous regions, altering solubility and binding kinetics compared to simpler benzamide derivatives.

Table 2: Hypothetical NMR Chemical Shifts (ppm)

Proton Position Target Compound N-(4-Methylbenzyl)-3-sulfamoylbenzamide
39–44 (Region A) 2.8–3.2 2.5–2.9
29–36 (Region B) 6.7–7.1 6.5–6.9

Bioactivity and Functional Divergence

While structural similarity often predicts analogous bioactivity, exceptions arise due to steric or electronic variations. For example:

  • Target Compound : Hypothetical IC₅₀ values for kinase inhibition (e.g., ~50 nM) suggest superior potency to simpler analogs, likely due to the dimethylphenyl group enhancing hydrophobic interactions.
  • N-(4-Methylbenzyl)-3-sulfamoylbenzamide : Reduced activity (IC₅₀ ~200 nM) highlights the importance of the cyclohexylethyl substituent in target engagement .

Vorbereitungsmethoden

Preparation of Cyclohexylethyl Sulfamoyl Intermediate

The cyclohexylethyl sulfamoyl group is typically synthesized starting from N-Boc-L-cyclohexylglycinol or related cyclohexyl amino alcohol derivatives. Key steps include:

  • Mesylation of the hydroxy group : Using methanesulfonyl chloride (mesyl chloride) in dichloromethane with triethylamine as base at 0°C for 3 hours to form the mesylate intermediate.
  • Azide substitution : Conversion of the mesylate to azide using sodium azide in dimethyl sulfoxide (DMSO) at elevated temperature (~70°C) for 6 hours.
  • Reduction and sulfamoylation : The azide is reduced to the amine, which is then reacted with sulfonyl chlorides (e.g., methylsulfonyl chloride) to form the sulfamoyl group.
Step Reagents/Conditions Yield/Notes
Mesylation Methanesulfonyl chloride, TEA, DCM, 0°C, 3h Crude mesylate oil, used without purification
Azide substitution NaN3, DMSO, 70°C, 6h Isolated by extraction, dried
Reduction and sulfamoylation H2/Pd or other reducing agent; sulfonyl chloride Formation of sulfamoyl intermediate

These steps are adapted from protocols involving similar cyclohexyl amino alcohol derivatives.

Formation of the Amide Bond with Dimethylphenyl Amino Oxoethyl Moiety

The key amide bond formation involves coupling the sulfamoyl intermediate with the N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-dimethylbenzamide fragment. This is typically achieved by:

  • Activation of the carboxylic acid or acid chloride derivative of the dimethylbenzamide moiety.
  • Coupling with the amine group of the sulfamoyl intermediate under mild conditions using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Reaction in solvents like dichloromethane or DMF at 0°C to room temperature.
Step Reagents/Conditions Yield/Notes
Amide bond formation EDCI/HATU, DIPEA, DCM/DMF, 0°C-RT High coupling efficiency reported

This step requires careful control to avoid side reactions such as over-acylation or hydrolysis.

Installation of Dimethylbenzamide Core and Methylation

The dimethylbenzamide core is constructed by:

  • Starting from 4-methylbenzoyl chloride or corresponding acid.
  • Reaction with amine intermediates to form the benzamide.
  • Selective methylation at the nitrogen and aromatic positions using methyl iodide or dimethyl sulfate under basic conditions.

These transformations are generally performed under inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference.

Summary Table of Preparation Steps

Step No. Intermediate/Target Reagents/Conditions Notes/Yield
1 N-Boc-L-cyclohexylglycinol Mesyl chloride, TEA, DCM, 0°C, 3h Mesylate intermediate formed
2 Mesylate intermediate NaN3, DMSO, 70°C, 6h Azide substitution
3 Azide intermediate Reduction (H2/Pd), sulfonyl chloride Sulfamoyl intermediate formed
4 Sulfamoyl intermediate + Dimethylbenzamide EDCI/HATU, DIPEA, DCM/DMF, 0°C to RT Amide bond formation
5 Amide intermediate Methyl iodide/dimethyl sulfate, base, inert atm Methylation of nitrogen/aromatic

Research Findings and Notes

  • The detailed synthetic procedures for intermediates related to the cyclohexylethyl sulfamoyl moiety have been reported in various patents and research articles, notably those describing sulfonamide-based CCR8 inhibitors and related bioactive molecules.
  • The use of N-Boc protected amino alcohols as starting materials allows for regioselective functionalization and protection strategies, facilitating subsequent transformations.
  • Coupling reagents such as EDCI and HATU provide efficient amide bond formation with minimal racemization or side reactions.
  • Reaction monitoring by NMR and LC-MS confirms the structure and purity of intermediates and final products.
  • Purification is typically achieved by silica gel chromatography and preparative HPLC to isolate the target compound in high purity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including sulfamoylation, amidation, and alkylation. Key steps include:
  • Sulfamoylation : Reacting a benzamide precursor with 2-cyclohexylethylamine and sulfamoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .
  • Amidation : Coupling the intermediate with 3,4-dimethylphenyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .
    Optimization focuses on controlling stoichiometry, temperature, and catalyst selection (e.g., DMAP for acylation) to improve yields (typically 50–70%) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., cyclohexyl protons at δ 1.0–2.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (exact mass: ~529.6 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the compound’s key physicochemical properties relevant to in vitro studies?

  • Methodological Answer : Critical properties include:
PropertyValue/TechniqueRelevance
SolubilityLow in water; soluble in DMSO, DMFDictates solvent choice for biological assays
LogP~3.8 (predicted)Impacts membrane permeability
StabilityHydrolytically stable at pH 7.4 (24-hr study)Suitable for cell culture

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50 variability) may arise from assay conditions. Mitigate by:
  • Standardizing Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle) .
  • Dose-Response Curves : Perform triplicate experiments with ≥6 concentrations to calculate robust IC50 values .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity or enzymatic assays (e.g., fluorogenic substrates) .

Q. What computational strategies are effective for predicting this compound’s target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase domains) .
  • Docking Parameters : Include flexible side chains and solvation models (e.g., TIP3P water) .
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC50 data .

Q. How does structural modification of the cyclohexylethyl or dimethylphenyl groups alter bioactivity?

  • Methodological Answer : Perform SAR (structure-activity relationship) studies:
  • Synthetic Analogs : Replace cyclohexyl with adamantyl (rigidity) or shorten the ethyl chain (flexibility) .
  • Biological Testing : Compare analogs in cytotoxicity (MTT assay) and target inhibition (e.g., kinase panel) .
  • Data Analysis : Use PCA (principal component analysis) to link structural features (e.g., logP, H-bond donors) to activity .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :
  • Animal Models : Use Sprague-Dawley rats (IV/oral dosing) to study bioavailability and tissue distribution .
  • Analytical Methods : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL) .
  • Metabolite ID : Perform hepatic microsome assays (human/rat) with UPLC-QTOF analysis .

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